2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one
Description
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one is a fused heterocyclic compound containing sulfur (thiazole) and nitrogen (pteridin) moieties. Its structure features a bicyclic system where a thiazolo ring is condensed with a dihydropteridinone scaffold. The presence of methyl groups at positions 2 and 3 and a partially saturated pteridin ring confers unique steric and electronic properties.
Properties
CAS No. |
63012-77-1 |
|---|---|
Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2,3-dimethyl-7,8-dihydro-[1,3]thiazolo[2,3-b]pteridin-10-one |
InChI |
InChI=1S/C10H10N4OS/c1-5-6(2)12-8-7(11-5)9(15)14-3-4-16-10(14)13-8/h3-4H2,1-2H3 |
InChI Key |
ONDPRBFCHCGLTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)N3CCSC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Key Structural Differences :
- Ring Saturation : The target compound’s 7,8-dihydro pteridin ring enhances flexibility compared to fully aromatic systems like benzo[g]pteridines .
- Substituent Effects : Methyl groups at positions 2 and 3 may hinder π-stacking interactions, unlike unsubstituted thiazolo-pyridines .
Physicochemical Properties
Comparative data from spectroscopic analyses:
| Property | Target Compound (Inferred) | Thiazolo-pyridines (4a-c) | Pyrrolo-thiazolo-quinazolines (6a,7a) |
|---|---|---|---|
| UV-vis Absorption | ~300–350 nm (π→π* transitions) | 280–320 nm (red-shifted with conjugation) | Broad bands at 250–400 nm |
| ¹³C-NMR Shifts | C=O at ~170 ppm; thiazole C-S ~125 ppm | Thiazole C-S: 120–130 ppm | Quinazoline C=O: 165–175 ppm |
| Solubility | Moderate in polar aprotic solvents | Low in water; high in DMSO/CHCl₃ | Insoluble in water; soluble in DMF |
Notes:
- The dihydro-pteridinone system may reduce planarity, lowering melting points compared to fully aromatic analogs .
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